molecular formula C19H17BrN4O3 B2585583 3-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1904029-78-2

3-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2585583
CAS No.: 1904029-78-2
M. Wt: 429.274
InChI Key: YHSUUFQXMDLZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic small molecule designed for early-stage pharmacological research. This compound features a complex structure that incorporates a quinazolin-4(3H)-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecule is further functionalized with a 3-bromopyridine moiety and a pyrrolidine ring, making it a valuable intermediate for exploring structure-activity relationships in drug discovery. The quinazolin-4(3H)-one pharmacophore is recognized for its significant potential in anticancer research. Derivatives of this core structure have been demonstrated to exhibit antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC), by targeting key cellular pathways such as aurora kinase A . Aurora kinase A is a serine/threonine kinase that plays a critical role in cell cycle regulation, and its inhibition can lead to G2/M phase arrest and the induction of apoptosis in cancer cells . Furthermore, quinazolin-4(3H)-one-based compounds have shown promise in overcoming resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) in NSCLC models, suggesting their utility in combination therapies . Beyond oncology, the quinazolin-4(3H)-one scaffold is also investigated for its antibacterial properties, representing a promising lead structure for addressing drug-resistant bacterial infections . This product is provided as a solid and is intended for research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are advised to conduct their own analytical characterization to confirm the identity and purity of the compound for their specific experimental needs.

Properties

IUPAC Name

3-[2-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3/c20-15-5-3-8-21-18(15)27-13-7-9-23(10-13)17(25)11-24-12-22-16-6-2-1-4-14(16)19(24)26/h1-6,8,12-13H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSUUFQXMDLZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step procedures starting from basic quinazoline and pyridine precursors:

  • The bromopyridine component is then introduced through a nucleophilic substitution reaction involving bromine and pyridine.

Industrial Production Methods: While laboratory-scale synthesis is well-documented, scaling up to industrial production requires optimized conditions to ensure high yield and purity. This often involves advanced techniques like flow chemistry and continuous processing, allowing for controlled reaction environments and efficient production.

Types of Reactions

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: Reduction can be performed using lithium aluminum hydride, yielding various reduced derivatives.

  • Substitution: Nucleophilic substitution reactions with various nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Alkyl halides, nucleophiles such as amines and thiols

Major Products

  • Oxidation typically yields N-oxide derivatives.

  • Reduction results in secondary amine derivatives.

  • Substitution reactions can yield a variety of functionalized pyrrolidine and quinazoline derivatives.

Scientific Research Applications

This compound has several research applications:

  • Chemistry: Utilized as a building block for synthesizing complex organic molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic agent in cancer treatment due to its antiproliferative properties.

  • Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: Binds to specific proteins or enzymes, potentially inhibiting their activity.

  • Pathways Involved: May interfere with signal transduction pathways or DNA replication processes, leading to its antiproliferative effects.

Comparison with Similar Compounds

Key Compounds for Comparison

6-Chloro-2-(2-(3-bromophenoxy)pyridin-3-yl)-3,8-dimethylquinazolin-4(3H)-one (z13) Structure: Features a 3-bromophenoxy group on pyridin-3-yl and methyl groups at positions 3 and 8 of the quinazolinone core. Synthesis: Yield of 48.9% via nucleophilic substitution . Activity: Demonstrated moderate anti-inflammatory activity (edema inhibition: ~30%) .

(S,E)-1-(3-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)pyrrolidin-1-yl)-3-oxoprop-1-en-1-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione (50) Structure: Contains a pyrrolidin-1-yl group linked to a methoxyquinazolin-6-yl core and a fluoropyrimidine subunit. Synthesis: Low yield (17%) due to multi-step purification . Application: Designed as a covalent EGFR inhibitor, highlighting the role of pyrrolidine in target engagement .

2-Amino-6-(3-(methylsulfinyl)phenyl)-3-(6-(trifluoromethyl)pyridin-3-yl)quinazolin-4(3H)-one (47) Structure: Substituted with a trifluoromethylpyridinyl group and sulfinylphenyl moiety. Synthesis: 56% yield via Suzuki coupling; purity >97% . Properties: Enhanced metabolic stability due to the trifluoromethyl group .

6-[3-(Pyridin-2-yl)-2-(trifluoromethyl)phenoxy]-1-(2,4,6-trifluorobenzyl)quinazolin-4(1H)-one (1O0) Structure: Includes a trifluoromethylphenoxy group and fluorobenzyl substitution. Properties: High aromaticity and halogen content, suggesting strong target binding .

Comparative Analysis Table

Compound Key Substituents Molecular Weight Yield (%) Purity (%) Notable Activity/Property Reference
Target Compound 3-Bromopyridin-2-yloxy-pyrrolidin-1-yl, 2-oxoethyl ~472.3 (est.) N/A N/A Hypothesized kinase inhibition
z13 3-Bromophenoxy, 3,8-dimethylquinazolinone 484.7 48.9 >97 Anti-inflammatory (~30% inhibition)
Compound 50 (EGFR inhibitor) Pyrrolidin-1-yl, methoxyquinazolin-6-yl, fluoropyrimidine ~650.5 17 >95 Covalent EGFR binding
Compound 47 Trifluoromethylpyridinyl, methylsulfinylphenyl 465.4 56 >97 Metabolic stability
1O0 Trifluoromethylphenoxy, trifluorobenzyl 552.3 N/A N/A High halogen content for binding

Mechanistic and Functional Insights

  • Halogen Effects : Bromine in the target compound and z13 may enhance hydrophobic interactions in binding pockets, whereas trifluoromethyl groups (e.g., in 47 and 1O0) improve metabolic stability and electron-withdrawing effects .
  • Synthetic Challenges : Low yields in compounds like 50 highlight the difficulty of multi-step syntheses involving sensitive functional groups (e.g., fluoropyrimidines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.